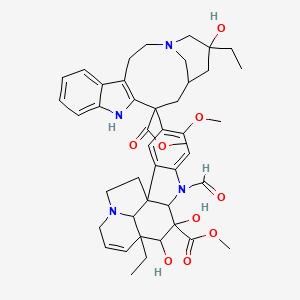

4-Desacetyl Vincristine

Beschreibung

Eigenschaften

CAS-Nummer |

3704-01-6 |

|---|---|

Molekularformel |

C44H54N4O9 |

Molekulargewicht |

782.9 g/mol |

IUPAC-Name |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C44H54N4O9/c1-6-40(53)21-26-22-43(38(51)56-4,34-28(13-17-46(23-26)24-40)27-11-8-9-12-31(27)45-34)30-19-29-32(20-33(30)55-3)48(25-49)36-42(29)15-18-47-16-10-14-41(7-2,35(42)47)37(50)44(36,54)39(52)57-5/h8-12,14,19-20,25-26,35-37,45,50,53-54H,6-7,13,15-18,21-24H2,1-5H3/t26-,35-,36+,37+,40-,41+,42+,43-,44-/m0/s1 |

InChI-Schlüssel |

YIQATJBOCJPFCF-XQLDGQACSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Isomerische SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Kanonische SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Synonyme |

O4-Deacetyl-22-oxo-vincaleukoblastine Methosulfate; 4-Deacetyl Leurocristine Methosulfate; 4-Deacetylvincristine Methosulfate; 4-Desacetylvincristine Methosulfate; |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Vinca Alkaloids Relevant to 4 Desacetyl Vincristine

Elucidation of Key Monomeric Precursors: Vindoline (B23647) and Catharanthine (B190766)

The complex dimeric structure of Vinca (B1221190) alkaloids originates from the coupling of two distinct monomeric indole (B1671886) alkaloids: vindoline and catharanthine. researchgate.netpnas.orgnumberanalytics.com Both precursors are themselves the products of multi-step enzymatic pathways, branching from the central intermediate strictosidine (B192452). acs.orgresearchgate.netnih.gov The elucidation of these pathways has been a significant achievement in metabolic engineering, paving the way for potential microbial production of these valuable compounds. nih.govnih.gov

The biosynthesis of vindoline from the precursor tabersonine (B1681870) is a well-characterized seven-step process occurring within the leaf cells of C. roseus. mdpi.comresearchgate.net The pathway involves a series of hydroxylation, methylation, hydration, and acetylation reactions to construct the intricate vindoline molecule.

The conversion begins with tabersonine and proceeds through the following enzymatic transformations:

Hydroxylation: Tabersonine is first hydroxylated at the 16-position by Tabersonine 16-hydroxylase (T16H) . nih.govmdpi.comhep.com.cn

O-methylation: The resulting 16-hydroxytabersonine is then methylated by 16-hydroxytabersonine O-methyltransferase (16OMT) to form 16-methoxytabersonine. nih.govnih.govmdpi.com

Epoxidation: The 2,3-double bond of 16-methoxytabersonine is epoxidized by Tabersonine 3-oxygenase (T3O) , a cytochrome P450 enzyme. pnas.orgmdpi.comrsc.org

Reduction: The epoxide intermediate is subsequently reduced by Tabersonine 3-reductase (T3R) to yield 16-methoxy-2,3-dihydro-3-hydroxytabersonine. nih.govpnas.orgmdpi.com

N-methylation: The indoline (B122111) nitrogen is methylated by N-methyltransferase (NMT) , producing desacetoxyvindoline. nih.govnih.govmdpi.com

Hydroxylation: A crucial hydroxylation at the C4 position is catalyzed by Desacetoxyvindoline-4-hydroxylase (D4H) , resulting in deacetylvindoline. nih.govnih.govmdpi.com

Acetylation: The final step is the acetylation of the C4-hydroxyl group by Deacetylvindoline-4-O-acetyltransferase (DAT) to produce vindoline. nih.govnih.govmdpi.commdpi.com

Table 1: Enzymes of the Vindoline Biosynthetic Pathway

| Step | Enzyme Name | Abbreviation | Function |

|---|---|---|---|

| 1 | Tabersonine 16-hydroxylase | T16H | Hydroxylation |

| 2 | 16-hydroxytabersonine O-methyltransferase | 16OMT | O-methylation |

| 3 | Tabersonine 3-oxygenase | T3O | Epoxidation |

| 4 | Tabersonine 3-reductase | T3R | Reduction |

| 5 | N-methyltransferase | NMT | N-methylation |

| 6 | Desacetoxyvindoline-4-hydroxylase | D4H | Hydroxylation |

The biosynthesis of catharanthine is another complex branch of the alkaloid pathway that starts from strictosidine. acs.orgresearchgate.net This nine-step conversion involves several unstable intermediates and a series of oxidoreductases and synthases. acs.orgnih.gov

The pathway from strictosidine to catharanthine is catalyzed by the following enzymes:

Deglycosylation: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine. nih.govacs.orgresearchgate.net

Synthesis: The aglycone is converted to geissoschizine by Geissoschizine synthase (GS) . nih.govacs.orgresearchgate.net

Oxidation: Geissoschizine is then oxidized by Geissoschizine oxidase (GO) . nih.govacs.orgresearchgate.net

Redox Step 1: An uncharacterized redox reaction is catalyzed by Redox1 . nih.govacs.orgresearchgate.net

Redox Step 2: A second redox reaction is performed by Redox2 . nih.govacs.orgresearchgate.net

Acetylation: Stemmadenine-O-acetyltransferase (SAT) acetylates the intermediate stemmadenine. nih.govacs.orgresearchgate.net

Synthesis: Precondylocarpine acetate (B1210297) synthase (PAS) forms precondylocarpine acetate. nih.govacs.orgresearchgate.net

Dehydration: Dehydroprecondylocarpine acetate synthase (DPAS) catalyzes a dehydration step. nih.govacs.orgresearchgate.net

Cyclization: The final step is catalyzed by Catharanthine synthase (CS) to form the iboga-type alkaloid catharanthine. nih.govacs.orgresearchgate.net

Table 2: Enzymes of the Catharanthine Biosynthetic Pathway

| Step | Enzyme Name | Abbreviation | Function |

|---|---|---|---|

| 1 | Strictosidine β-D-glucosidase | SGD | Deglycosylation |

| 2 | Geissoschizine synthase | GS | Synthesis |

| 3 | Geissoschizine oxidase | GO | Oxidation |

| 4 | Redox1 | Redox1 | Redox Reaction |

| 5 | Redox2 | Redox2 | Redox Reaction |

| 6 | Stemmadenine-O-acetyltransferase | SAT | Acetylation |

| 7 | Precondylocarpine acetate synthase | PAS | Synthesis |

| 8 | Dehydroprecondylocarpine acetate synthase | DPAS | Dehydration |

Formation of Anhydrovinblastine (B1203243) as a Dimeric Intermediate

The convergence of the vindoline and catharanthine pathways occurs in a crucial dimerization step that forms the first bisindole alkaloid, which serves as the precursor to both vinblastine (B1199706) and vincristine (B1662923). researchgate.nethep.com.cn

The coupling of catharanthine and vindoline is an oxidative reaction catalyzed by a specific vacuolar class III peroxidase, CrPrx1, also known as α-3′,4′-anhydrovinblastine synthase. nih.govnih.govhep.com.cnufp.pt This enzyme is found in the vacuoles of C. roseus leaf cells. nih.govhep.com.cnufp.pt The reaction is dependent on hydrogen peroxide (H₂O₂), which activates the peroxidase. wikipedia.orgnih.gov The enzyme facilitates the oxidation of catharanthine, which then undergoes a nucleophilic attack by vindoline to form the dimeric intermediate α-3′,4′-anhydrovinblastine (AVLB). researchgate.netup.pt This dimerization is considered a key regulatory step in the production of the anticancer alkaloids. researchgate.netufp.pt

Position of 4-Desacetyl Vincristine within the Terminal Biosynthetic Cascade

The terminal steps of the Vinca alkaloid pathway involve the transformation of the initial dimeric product, anhydrovinblastine, into the pharmaceutically important compounds vinblastine and, subsequently, vincristine. The placement of this compound is understood through its relationship to these final conversions.

Following its formation, anhydrovinblastine is converted to vinblastine through steps that are not yet fully characterized at the enzymatic level in C. roseus. nih.gov The subsequent and final key transformation is the conversion of vinblastine to vincristine. This conversion is a highly specific oxidation reaction where the N-methyl group of the vindoline moiety in vinblastine is transformed into an N-formyl group to create vincristine. researchgate.netgoogle.com While the specific plant enzyme catalyzing this step remains to be isolated, the transformation has been successfully achieved through biotransformation using the endophytic fungus Fusarium oxysporum and via chemical oxidation. researchgate.netgoogle.com Some evidence suggests the reaction may proceed through an N-demethyl-vinblastine intermediate. google.com

The compound this compound is structurally a vincristine molecule lacking the acetyl group at the C4 position of its vindoline portion. Its position in the biosynthetic pathway is not as a direct intermediate in the primary route to vincristine, but rather as a product of a related side pathway. Research has shown that vinblastine can be metabolized to 4-desacetylvinblastine. pharmgkb.org It is hypothesized that the same uncharacterized plant enzyme system responsible for oxidizing vinblastine's N-methyl group to the formyl group of vincristine can also act on 4-desacetylvinblastine.

Therefore, the formation of this compound likely occurs via a branch from the main pathway:

Main Pathway: Vinblastine is oxidized to Vincristine.

Side Pathway: Vinblastine is first deacetylated (likely by an esterase) to form 4-desacetylvinblastine . pharmgkb.org This metabolite is then oxidized at the N-methyl position to yield This compound .

This places this compound as a terminal metabolite of a biosynthetic side-branch, rather than a direct precursor to vincristine itself.

Metabolic Transformation of Vincristine in Biological Systems

The transformation of the complex vinca alkaloid vincristine within biological systems is a critical aspect of its pharmacokinetics. The primary site of this metabolism is the liver, where vincristine undergoes substantial processing by the cytochrome P450 (CYP) enzyme system. nih.gov

Role of Cytochrome P450 Enzymes

Research has identified that the metabolism of vincristine is mediated predominantly by the CYP3A subfamily of enzymes, specifically CYP3A4 and CYP3A5. nih.govnih.govmdpi.comfrontiersin.org In-vitro studies using cDNA-expressed P450s demonstrated that CYP3A4 and CYP3A5 are the principal enzymes responsible for the breakdown of the parent drug. nih.gov

These enzymatic reactions lead to the formation of several metabolites. The main product of this process is a major oxidative metabolite designated as M1. frontiersin.orgpharmgkb.org Two other minor metabolites, M2 and M4, have also been noted. frontiersin.orgpharmgkb.org

The Identity of the Major Metabolite (M1)

While deacetylated forms of other vinca alkaloids, such as 4-O-deacetylvinorelbine from vinorelbine (B1196246) and desacetylvinblastine from vinblastine, have been identified in human biological fluids, the major metabolite of vincristine, M1, is structurally distinct from this compound. pharmgkb.org The structure of M1 was identified through spectroscopic analysis after its formation from vincristine incubations with cDNA-expressed P450s. nih.gov This analysis revealed that M1 is the result of an oxidative cleavage of the piperidine (B6355638) ring within the dihydro-hydroxycatharanthine portion of the vincristine molecule. nih.gov The molecular formula of M1 is C45H54N4O10.

The characterization of M1 has proven challenging due to its chemical instability. core.ac.uk It readily loses water in the mass spectrometer source and degrades during standard isolation procedures, which complicated its initial identification. core.ac.uk

Enzymatic Efficiency in M1 Formation

Studies comparing the efficiency of the two main enzymes involved show that CYP3A5 is significantly more efficient at catalyzing the formation of M1 from vincristine than CYP3A4. nih.gov The intrinsic clearance rate for M1 formation by CYP3A5 is reported to be 9- to 14-fold higher than that of CYP3A4. nih.gov This finding is significant because genetic polymorphisms in the CYP3A5 gene, which lead to variable expression of the enzyme among different populations, may contribute to the observed interindividual differences in vincristine clearance and clinical outcomes. nih.govtdl.org

| Parameter | Finding | Source(s) |

| Primary Metabolizing Enzymes | Cytochrome P450 CYP3A4 and CYP3A5 | nih.gov, nih.gov |

| Major Metabolite | M1 (product of oxidative cleavage) | pharmgkb.org, nih.gov, frontiersin.org |

| More Efficient Enzyme | CYP3A5 (9- to 14-fold higher intrinsic clearance for M1 formation) | nih.gov |

| Other Metabolites | M2 and M4 (minor) | pharmgkb.org, frontiersin.org |

Uncharacterized Steps in the Biosynthetic Pathway

The biosynthetic pathway of monoterpene indole alkaloids (MIAs), including the precursors to vincristine, is long and intricate, involving numerous enzymatic steps. While significant progress has been made in elucidating this pathway, particularly in the model plant Catharanthus roseus (Madagascar periwinkle), several key reactions remain uncharacterized. nih.govmdpi.com These gaps in knowledge are often represented by dashed arrows in diagrams of the biosynthetic pathway. nih.govfrontiersin.org

One of the significant unknowns lies in the later stages of vindoline biosynthesis. Vindoline is one of the two monomeric alkaloid precursors that couple to form vinblastine (which is then oxidized to form vincristine). The pathway from the precursor tabersonine to vindoline involves multiple steps. An enzyme responsible for the crucial hydration of tabersonine or its intermediate, 16-methoxytabersonine, has not yet been identified or detected. tdl.org

Similarly, in the related plant Vinca minor, which produces other important MIAs like vincamine (B1683053), the biosynthetic pathway is even less understood. mdpi.com For instance, while it is proposed that vincamine is synthesized from vincadifformine, the specific enzyme or enzymes that catalyze this conversion have not been characterized. mdpi.com The elucidation of these uncharacterized steps is a key goal for researchers, as it could enable the metabolic engineering of plants or microbial systems for the enhanced production of these valuable pharmaceutical compounds. tdl.org

Synthetic and Semi Synthetic Approaches to 4 Desacetyl Vincristine and Its Analogues

Chemical Coupling Strategies for Dimeric Vinca (B1221190) Alkaloids

A cornerstone in the synthesis of dimeric vinca alkaloids is the coupling of the two monomeric units, vindoline (B23647) and catharanthine (B190766). This critical step has been the subject of extensive research, leading to the development of several effective strategies.

Polonovski-Potier Reaction and its Variants

The Polonovski-Potier reaction has been a seminal method for the coupling of vindoline and catharanthine precursors. nih.govresearchgate.net This reaction typically involves the activation of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride, leading to the formation of an electrophilic iminium ion. researchgate.netnumberanalytics.com In the context of vinca alkaloid synthesis, catharanthine N-oxide is activated, and the resulting iminium species reacts with the nucleophilic vindoline. nih.gov

The reaction proceeds through a fragmentation of the catharanthine skeleton, driven by the Polonovski reaction, to generate an electrophile that couples with vindoline. acs.org This coupling predominantly forms anhydrovinblastine (B1203243), which can then be further elaborated to other vinca alkaloids. nih.gov The regioselectivity and efficiency of the coupling are influenced by the olefin embedded within the catharanthine structure. nih.gov

Variants of the Polonovski-Potier reaction have been developed to improve yields and stereoselectivity. One notable modification involves the use of ferric ion (Fe(III)) promotion. This approach initiates the coupling via a presumed catharanthine radical cation, which undergoes oxidative fragmentation and subsequent diastereoselective coupling with vindoline. nih.govresearchgate.net Unlike the traditional Polonovski-based protocol, the Fe(III)-promoted reaction can proceed with exclusive formation of the natural C16' stereochemistry. nih.gov

It is important to note that certain structural features can preclude coupling. For instance, the presence of an N-formyl group on the vindoline subunit, as is the case in vincristine (B1662923), prevents the Fe(III)-promoted coupling reaction. nih.govresearchgate.net Similarly, an N-methyl group on catharanthine also inhibits the reaction. nih.gov

Directed Synthesis of 4-Desacetyl Vincristine Derivatives

The synthesis of this compound and its analogues often starts from readily available vinblastine (B1199706) or vincristine precursors. These methods involve targeted chemical modifications to achieve the desired structural changes.

Derivatization from Vinblastine and Vincristine Precursors

The generation of this compound can be achieved through the derivatization of vinblastine and vincristine. nih.gov One documented method involves the oxidation of 4-desacetyl vinblastine (also known as vindesine) using sodium dichromate and sulfuric acid in a tetrahydrofuran (B95107) solution to produce this compound. google.com

Furthermore, the synthesis of various vincristine derivatives often involves modifications of the basic skeletons of both vinblastine and vincristine. mdpi.com These efforts are driven by the goal of creating new compounds with potentially improved therapeutic properties. nih.govmdpi.com

| Precursor | Reagents | Product | Reference |

| 4-desacetyl vinblastine | Sodium dichromate, Sulfuric acid, THF | This compound | google.com |

Specific Chemical Modifications at Acetyl and Formyl Groups

Targeted modifications at the acetyl and formyl groups are crucial for the synthesis of this compound. The removal of the acetyl group at the C-4 position of the vindoline moiety is a key transformation. This deacetylation can be accomplished under specific reaction conditions. For example, treating vincristine with sulfuric acid in methanol (B129727) can lead to the formation of 17-deacetyl-N-desformylvincristine and N-deformylvincristine. mdpi.com Another method for selective deacetylation of vinblastine involves using a phosphate (B84403) buffer in methanol, which yields 17-desacetylvinblastine in high yield. nih.gov

The formyl group on the vindoline nitrogen of vincristine distinguishes it from vinblastine, which has a methyl group at the same position. mdpi.comnih.gov The synthesis of vincristine itself can be achieved by the oxidation of the N-methyl group of vinblastine. pnas.org Conversely, the removal of the formyl group (N-desformylation) from vincristine is another important modification that can be carried out.

Chemoenzymatic Synthetic Routes

While specific chemoenzymatic routes for the direct synthesis of this compound are not extensively detailed in the provided context, the broader field of chemoenzymatic synthesis offers potential avenues. Biocatalysis is increasingly recognized for its role in the enantioselective synthesis of complex molecules, including chiral amines and alkaloids. ubc.cabohrium.com Enzymes, such as imine reductases and amine oxidases, can be employed for stereoselective transformations. bohrium.com

The application of enzymes in the synthesis of vinca alkaloids has been explored, for instance, in the microbiological demethylation of vinblastine to prepare precursors for vincristine synthesis. pnas.org The development of biocatalysts for specific steps, such as the deacetylation of the vinca alkaloid skeleton, could provide a more selective and environmentally friendly alternative to traditional chemical methods. The use of enzymes like esterases for deacetylation has been suggested as a potential step in the synthesis of related compounds. The discovery and engineering of enzymes capable of performing targeted modifications on the complex vinca alkaloid scaffold remain an active area of research. ubc.cachemrxiv.org

Total Synthesis Efforts of Related Vinca Alkaloids and Implications for this compound

The total synthesis of complex natural products like vinblastine and vincristine is a formidable challenge that has spurred the development of powerful synthetic methodologies. acs.orgnih.gov These efforts have significant implications for the synthesis of analogues like this compound, as they provide access to key precursors and establish versatile synthetic routes.

Several total syntheses of vinblastine have been reported, providing pathways to construct the intricate bisindole structure from simpler starting materials. pnas.org A key achievement in this area was the development of a concise total synthesis of vindoline, a crucial monomeric unit. nih.gov More recently, a total synthesis of vincristine was accomplished without relying on the derivatization of natural vinblastine, instead utilizing a stereoselective coupling of demethylvindoline and a carbomethoxyverbanamine precursor. pnas.org

These total synthesis strategies allow for the preparation of not only the natural alkaloids but also a wide range of analogues with modifications that would be difficult or impossible to achieve through semi-synthesis. acs.orgnih.gov For example, total synthesis has enabled the creation of vinblastine analogues with systematic modifications in the vindoline subunit, including the synthesis of desacetylvinblastine. nih.gov This demonstrates that the synthetic routes developed for the parent alkaloids can be adapted to produce derivatives like this compound by incorporating appropriately modified building blocks. The ability to synthesize key analogues from the ground up provides invaluable tools for probing the structure-activity relationships of this important class of compounds. acs.org

Biotechnological Production and Engineering of Vinca Alkaloids Relevant to 4 Desacetyl Vincristine

Plant Cell and Organ Culture Systems for Alkaloid Production

Plant cell and organ cultures of Catharanthus roseus, the natural source of Vinca (B1221190) alkaloids, have been a primary focus for biotechnological production. nih.gov These in vitro systems offer the potential for a controlled and continuous supply of alkaloids, independent of geographical and environmental constraints.

The establishment of callus and suspension cultures from various explants of C. roseus, such as leaves and stems, is the initial step in developing a cell-based production platform. nih.govonlinescientificresearch.com The optimization of culture conditions is critical for maximizing biomass and alkaloid yield.

Key parameters that are manipulated include the composition of the culture medium, inoculum size, pH, and temperature. nih.gov For instance, a study on C. roseus variety Quang Ninh (QN) found that Murashige and Skoog (MS) medium supplemented with 1.5 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D) and 1.5 mg/L kinetin (B1673648) resulted in a 67-fold increase in callus growth over 20 days. nih.gov For suspension cultures, optimal conditions were identified as an initial inoculum of 150 mg/50 mL, a medium pH of 5.5, and a culture temperature of 25°C. nih.gov

Research has also explored the use of cost-effective media components to reduce production expenses. One study demonstrated that using market sugar, normal water, and coconut water in place of sucrose, distilled water, and synthetic growth hormones could reduce the medium cost significantly without compromising callus growth and ajmalicine (B1678821) production. phcog.com

Table 1: Optimization of Catharanthus roseus Callus and Suspension Cultures

| Culture Type | Explant Source | Key Optimization Parameters | Notable Findings | Reference(s) |

| Callus Culture | Young Stem | MS medium with 1.5 mg/L 2,4-D and 1.5 mg/L kinetin | 67-fold growth increase in 20 days. | nih.gov |

| Suspension Culture | Callus | Inoculum size (150 mg/50 mL), pH (5.5), Temperature (25°C) | Optimized conditions for maintaining cell suspension. | nih.gov |

| Callus Culture | Leaves | Combinations of 2,4-D and Kinetin (Kn) or BAP | Fastest callus growth with Kn (0.1 mg/l) + 2,4-D (1.0 mg/l). | cabidigitallibrary.org |

| Suspension Culture | Leaf-derived callus | B5 medium with 3% sucrose, 0.5mg/l 2,4-D, 1 mg/l KIN, 2mg/l NAA | Highest alkaloid content of 5.67mg/g dry weight. | openaccesspub.org |

Plant growth regulators (PGRs) and elicitors play a pivotal role in modulating the biosynthesis of Vinca alkaloids in cell cultures. The type and concentration of PGRs can significantly impact both cell growth and alkaloid production. nih.gov

Generally, auxins like 2,4-D, while promoting callus growth, can suppress the production of certain indole (B1671886) alkaloids. nih.govresearchgate.net Conversely, cytokinins can act as accelerants for alkaloid accumulation. nih.gov Studies have shown that combinations of auxins and cytokinins can be tailored to enhance the production of specific alkaloids. For example, a medium with 0.1 mg/l NAA and 0.1 mg/l Kinetin was found to have the highest capacity for vindoline (B23647) and catharanthine (B190766) production. researchgate.net Other PGRs like ethephon, chlormequat, and salicylic (B10762653) acid have been shown to increase vinblastine (B1199706) levels, while abscisic acid and gibberellic acid had a negative effect. researchgate.net

Elicitors, which are compounds that trigger defense responses in plants, can also be used to enhance secondary metabolite production. Both biotic and abiotic elicitors have been investigated. Fungal extracts from species like Aspergillus niger, Trichoderma viride, and Fusarium oxysporum have been shown to increase the production of catharanthine, ajmalicine, and even the dimeric alkaloids vincristine (B1662923) and vinblastine. nih.govmdpi.com For instance, elicitation with Fusarium solani and Chaetomium funicola extracts significantly promoted total alkaloid accumulation in C. roseus cell suspension cultures. nih.gov Methyl jasmonate, a well-known chemical elicitor, has also been shown to stimulate catharanthine accumulation. nih.govekb.eg

Table 2: Effect of Plant Growth Regulators and Elicitors on Vinca Alkaloid Production

| Agent | Type | Effect on Alkaloid Production | Reference(s) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Plant Growth Regulator (Auxin) | Generally suppresses indole alkaloid production. | nih.govresearchgate.net |

| Naphthaleneacetic acid (NAA) & Kinetin | Plant Growth Regulators (Auxin & Cytokinin) | Combination can enhance vindoline and catharanthine production. | researchgate.net |

| Ethephon, Chlormequat, Salicylic Acid | Plant Growth Regulators | Increased vinblastine levels. | researchgate.net |

| Abscisic Acid, Gibberellic Acid | Plant Growth Regulators | Negatively affected alkaloid production. | researchgate.net |

| Fungal Extracts (Fusarium solani, Chaetomium funicola) | Biotic Elicitor | Significantly promoted total alkaloid accumulation. | nih.gov |

| Methyl Jasmonate | Chemical Elicitor | Stimulated catharanthine accumulation. | nih.govekb.eg |

| Fusarium oxysporum Extract | Biotic Elicitor | Increased yields of vinblastine and vincristine. | mdpi.com |

Metabolic Engineering of Microbial Cell Factories for Precursor Synthesis

The complexity of the Vinca alkaloid biosynthetic pathway has led researchers to explore metabolic engineering of microorganisms, such as yeast (Saccharomyces cerevisiae), as an alternative production platform. nih.govresearchgate.net This approach aims to reconstruct the pathway in a more tractable host, allowing for greater control and optimization.

The biosynthesis of vinblastine and vincristine requires the coupling of two monomeric precursors, catharanthine and vindoline. nih.gov A significant breakthrough has been the successful reconstitution of the biosynthetic pathways for both catharanthine and vindoline in S. cerevisiae. researchgate.netnih.gov This involved the expression of a large number of heterologous genes from C. roseus and the optimization of native yeast genes to ensure an adequate supply of precursors. nih.gov

The entire pathway, involving over 30 enzymatic steps, was divided into modules for systematic engineering. nih.gov For instance, the five genes responsible for converting tabersonine (B1681870) to desacetoxyvindoline were integrated into the yeast genome. nih.gov The process often starts from glucose or involves feeding an intermediate like tabersonine, which can be extracted from other plant sources. nih.gov

A key challenge in microbial production is achieving high yields of the desired compounds. Several strategies have been employed to enhance the production of advanced intermediates like catharanthine and vindoline in engineered yeast.

One successful approach is to identify and eliminate production bottlenecks. For example, by introducing extra copies of genes coding for key enzymes, researchers were able to significantly boost the yield of catharanthine. eurekalert.org Similarly, when the production of tabersonine, an intermediate in the vindoline pathway, was found to be limiting, introducing extra copies of the associated enzyme-coding genes resolved this issue. eurekalert.org

Medium optimization and fed-batch fermentation strategies have also proven effective. In one study, a rational optimization of the culture medium (pH and composition) and a sequential feeding strategy in a fed-batch bioreactor led to a vindoline titer of 266 mg/L, representing an 88% yield from the fed tabersonine. nih.gov These advancements demonstrate the potential for industrial-scale bioproduction of Vinca alkaloid precursors.

Table 3: Strategies for Enhancing Precursor Yield in Engineered Yeast

| Strategy | Target Precursor(s) | Method | Outcome | Reference(s) |

| Gene Copy Number Optimization | Catharanthine | Introduction of extra copies of genes for key enzymes. | Yield increased from 225.3 µg/L to 527.1 µg/L. | eurekalert.org |

| Bottleneck Removal | Tabersonine | Introduction of extra copies of genes for associated enzymes. | Overcame the limitation in tabersonine production. | eurekalert.org |

| Medium and Fermentation Optimization | Vindoline | Rational medium optimization and sequential feeding in a fed-batch bioreactor. | Vindoline titer of 266 mg/L (88% yield from tabersonine). | nih.gov |

| De novo Biosynthesis | Catharanthine and Vindoline | Engineering yeast to produce precursors from glucose and tryptophan. | Production of 91.4 µg/L of catharanthine and 13.2 µg/L of vindoline. | nih.gov |

Bioreactor Scale-Up Considerations for Research Production

Scaling up the production of Vinca alkaloids from laboratory shake flasks to bioreactors is essential for meeting research and potential commercial demands. nih.gov This transition requires careful consideration of various physical and chemical parameters to maintain cell viability and productivity.

For plant cell suspension cultures, factors such as aeration rates and pH control are critical. cabidigitallibrary.org Studies have shown that different aeration levels can significantly impact cell growth and alkaloid accumulation. For example, in a stirred tank bioreactor with C. roseus cell suspensions, an aeration rate of 0.8 L/min with an uncontrolled pH medium was found to be optimal for producing fresh and dry cell weight, as well as for the accumulation of total alkaloids, vincristine, and vinblastine. cabidigitallibrary.org

Co-culturing different cell lines has also been explored as a strategy for enhancing productivity in bioreactors. For instance, co-cultures of C. roseus and Rauwolfia serpentina or Vinca major have shown significant biomass increments in a stirred tank bioreactor. academicjournals.org The hairy root culture system, based on inoculation with Agrobacterium rhizogenes, also holds potential for large-scale production in bioreactors. nih.govcabidigitallibrary.org

The design of the bioreactor itself is also a crucial factor. Stirred tank bioreactors are commonly used, but other designs may offer advantages for specific culture types. nih.gov The successful scale-up of these biotechnological processes is a key step towards a sustainable and economically viable production system for Vinca alkaloids and their derivatives.

Structure Activity Relationship Sar Studies of 4 Desacetyl Vincristine and Its Analogues

Correlating Structural Modifications with In Vitro Biological Activity

The relationship between the chemical structure of vinca (B1221190) alkaloids and their biological effect is highly specific, where minor alterations can lead to significant changes in potency and therapeutic utility. mdpi.com The study of analogues, particularly those modified at the C4 position of the vindoline (B23647) unit, provides critical insight into the functional role of various substituents.

Direct, head-to-head comparative studies on the in vitro potency of 4-desacetyl vincristine (B1662923) are limited in publicly available literature. However, extensive research on closely related deacetylated analogues provides a strong basis for analysis. Studies on desacetylvinblastine amide (Vindesine, VDS), which lacks the C4-acetyl group but also features a C3-carboxamide instead of a methyl ester, are particularly informative. Research demonstrates that vincristine, vinblastine (B1199706), and vindesine (B1683056) block the in vitro polymerization of bovine brain tubulin with almost equal effectiveness at a 1 µM concentration. nih.gov This suggests that the C4-acetyl group is not essential for the fundamental mechanism of tubulin assembly inhibition.

Further evidence comes from studies on 4-desacetylvinblastine, which differs from 4-desacetyl vincristine only by a methyl group instead of a formyl group on the vindoline nitrogen. This compound exhibits potent in vitro anticancer activity, with IC50 values of 5.8 nM against both L1210 (murine leukemia) and HCT116 (human colon cancer) cell lines. researchgate.net While not a direct comparison to vincristine, this high potency underscores that deacetylation at the C4 position is a viable modification that retains significant biological activity. In contrast, complete removal of the acetoxy group to give 4-desacetoxyvinblastine results in a marked decrease in activity, indicating the importance of the oxygen atom at this position. researchgate.net

| Compound | Key Structural Difference from Vincristine | Reported In Vitro Activity | Reference |

|---|---|---|---|

| Vincristine (VCR) | - | Inhibits tubulin polymerization effectively. IC50 = 5.8 x 10-9 M on L5178Y cells. | scispace.comnih.gov |

| Vindesine (VDS) | Lacks C4-acetyl group; C3-amide instead of ester; N-methyl instead of N-formyl. | Inhibits tubulin polymerization almost equally to VCR. IC50 = 3.5 x 10-8 M on L5178Y cells. | nih.govnih.gov |

| 4-Desacetylvinblastine | Lacks C4-acetyl group; N-methyl instead of N-formyl. | IC50 = 5.8 nM against L1210 and HCT116 cell lines. | researchgate.net |

| 4-Desacetoxyvinblastine | Lacks C4-acetoxy group entirely; N-methyl instead of N-formyl. | Loss of activity; IC50 = 60 nM against L1210 and HCT116 cell lines. | researchgate.net |

The high biological activity of C4-deacetylated analogues like vindesine and 4-desacetylvinblastine demonstrates that the C4-acetyl group is not a primary pharmacophoric element required for tubulin binding. nih.govresearchgate.net However, its presence or absence modulates the molecule's properties. The key structural feature at this position appears to be the C4-oxygen atom itself. The significant drop in activity upon its complete removal (desacetoxylation) suggests this oxygen, likely as part of a hydroxyl group in the deacetylated form, is crucial for maintaining the compound's potent inhibitory effects. researchgate.net This hydroxyl group may participate in vital hydrogen bonding interactions within the tubulin binding site or help maintain the optimal conformation of the vindoline unit for binding.

While not essential for the primary interaction with tubulin, the acetyl group can influence other molecular properties. These may include the molecule's solubility, lipophilicity, and its interactions with other proteins, such as the P-glycoprotein efflux pump, which is a common mechanism of drug resistance. Therefore, the C4-acetyl group is considered a modulatory feature rather than an indispensable component for the mechanism of action.

Identification of Pharmacophoric Elements for Tubulin Binding

Vinca alkaloids exert their antimitotic effect by binding to a specific site on tubulin known as the vinca domain. oaepublish.com This is not a simple pocket on a single protein but a composite binding site formed by structural elements from both α- and β-tubulin subunits of two longitudinally aligned αβ-tubulin heterodimers. nih.gov The binding of the drug at this interface between tubulin dimers disrupts the formation of proper longitudinal tubulin interactions, thereby inhibiting microtubule assembly. nih.gov

The essential pharmacophore of the vinca alkaloids consists of the two core indole (B1671886)/indoline (B122111) moieties, catharanthine (B190766) and vindoline. nih.gov

The catharanthine unit (the "upper" part) and the vindoline unit (the "lower" part) are positioned to fit into hydrophobic pockets on the β and α subunits of tubulin, respectively. researchgate.net

The C14-C15 double bond in the catharanthine moiety has been shown to be important, as its saturation leads to a significant decrease in biological activity, suggesting this region is involved in critical binding interactions. mdpi.com

The binding at the vinca domain stabilizes a curved conformation of the tubulin dimers, which is incompatible with the straight protofilaments required for microtubule formation. This leads to the depolymerization of existing microtubules and the formation of spiral aggregates of tubulin. oaepublish.comnih.gov

Design and Synthesis of Novel Derivatives with Enhanced Cellular Efficacy or Selectivity

The core structure of vinca alkaloids, including the deacetylated scaffold, has been the basis for the design and synthesis of numerous new derivatives aimed at improving therapeutic outcomes. nih.govdntb.gov.ua These efforts focus on enhancing potency, overcoming drug resistance, or improving selectivity for tumor cells.

One successful strategy involves modification of the catharanthine aromatic ring. For example, the synthesis of 12′-iodovincristine provides a versatile intermediate. nih.gov The iodine atom serves as a chemical handle for transition metal-catalyzed coupling reactions (e.g., Stille, Sonogashira), allowing for the introduction of a wide variety of substituents at this position to explore new SARs. nih.gov

Another approach has been the creation of spiro-oxazolidinedione derivatives. These compounds are synthesized from 17-deacetoxy precursors of vinblastine or vincristine by reacting them with isocyanates. nih.govresearchgate.net Some of these novel derivatives have demonstrated excellent cytotoxic activity against leukemia cell lines. nih.gov

To enhance selectivity and reduce systemic toxicity, modern strategies have focused on targeted delivery. A prominent example is the development of antibody-drug conjugates (ADCs), where a vinca alkaloid is attached via a linker to a monoclonal antibody that targets a protein overexpressed on cancer cells. nih.gov For instance, vincristine has been conjugated to the antibody trastuzumab, which targets HER2-positive cells. nih.gov Such ADCs have shown subnanomolar potency in vitro, which is orders of magnitude greater than free vincristine, and have led to complete tumor regression in preclinical models, highlighting a powerful strategy for enhancing the selectivity of the vinca alkaloid pharmacophore. nih.gov

Analytical Methodologies for Research on 4 Desacetyl Vincristine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 4-Desacetyl Vincristine (B1662923) from its parent compound, Vincristine, and other related alkaloids. The structural similarity among these compounds necessitates high-resolution separation methods.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Vinca (B1221190) alkaloids. In the context of 4-Desacetyl Vincristine, HPLC is used for both purification and quantitative assessment. Research has demonstrated its effectiveness in analyzing extracts from biological samples, where it was found that over 90% of a radiolabeled signal corresponded to either Vincristine or this compound, confirming the method's utility in metabolic studies. nih.gov Furthermore, HPLC is a standard method for assaying the purity of this compound following its chemical synthesis. google.com

The typical setup involves a reversed-phase column (e.g., C18) and a mobile phase gradient, often consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), to achieve effective separation. google.comresearchgate.net

Table 1: Exemplary Applications of HPLC in Vinca Alkaloid Analysis This table is interactive. Click on headers to sort.

| Analyte(s) | Matrix/Purpose | Key Finding | Reference |

|---|---|---|---|

| Vincristine, 4-Desacetyl-VCR | Small Intestine Extracts | >90% of radiolabel eluted with VCR or 4-desacetyl-VCR. | nih.gov |

| This compound | Synthesis Product | Used to purify and assay the final product. | google.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This results in markedly faster analysis times, improved resolution, and enhanced sensitivity, which is particularly advantageous for analyzing multiple analytes in a single run. mdpi.com

While specific UPLC methods dedicated solely to this compound are not extensively detailed in the literature, methods developed for its parent compound, Vincristine, and other metabolites provide a strong blueprint. For instance, a sensitive UPLC-MS/MS assay was developed for the simultaneous quantification of Vincristine and its major M1 metabolite in human dried blood spots. nih.goviu.edu This method highlights the capability of UPLC to resolve structurally similar compounds under optimized conditions.

Table 2: UPLC-MS/MS Method Parameters for Vincristine and M1 Metabolite Analysis This table is interactive. Click on headers to sort.

| Parameter | Description | Reference |

|---|---|---|

| System | Shimadzu Nexera X2 UHPLC | uj.edu.pl |

| Column | Inertsil ODS-3 C18 (5 μm, 3.0 x 150 mm) | iu.edu |

| Mobile Phase A | Methanol-0.2% formic acid in water (20:80 v/v) | iu.edu |

| Mobile Phase B | Methanol-0.2% formic acid in water (80:20 v/v) | iu.edu |

| Flow Rate | 0.4 mL/min | iu.edu |

| Run Time | 5 minutes | iu.edu |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled specificity and sensitivity. It is almost always coupled with a liquid chromatography system to create a powerful analytical platform.

The coupling of Liquid Chromatography with a Mass Spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte, supplementing the retention time data from the HPLC or UPLC system. Electrospray ionization (ESI) is a commonly used technique that generates charged ions from the analytes in the LC eluent, allowing for their detection by the mass spectrometer. mdpi.com This method is crucial for confirming the identity of metabolites and impurities during drug development and research.

For analyzing trace amounts of compounds in complex biological matrices like plasma, tandem mass spectrometry (LC-MS/MS) is the gold standard. mdpi.com This technique enhances selectivity and sensitivity by using a second stage of mass analysis. A specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for very low limits of quantification (LOQ). rsc.org

Numerous LC-MS/MS methods have been validated for Vincristine and its related compounds, demonstrating the power of this technique. nih.govnih.gov For example, a highly sensitive method for various Vinca alkaloids, including the structurally related 4-O-deacetylvinorelbine, was developed with an LOQ as low as 0.025 ng/mL. nih.gov Similar strategies are directly applicable to the analysis of this compound.

Table 3: Performance Characteristics of LC-MS/MS Methods for Vinca Alkaloid Quantification This table is interactive. Click on headers to sort.

| Analyte(s) | Matrix | LOQ | Linearity Range (ng/mL) | Ion Transition (m/z) | Reference |

|---|---|---|---|---|---|

| Vincristine, Vinblastine (B1199706), Vinorelbine (B1196246), 4-O-deacetylvinorelbine | Human Plasma | 0.025 - 0.1 ng/mL | 0.025 - 40 | Not specified | nih.gov |

| Vincristine, M1 Metabolite | Dried Blood Spots | 0.4 - 0.6 ng/mL | 0.4 - 100 | VCR: 825.4 → 807.6 | iu.edu |

| Vincristine | Human Plasma | 0.25 ng/mL | up to 50.0 | VCR: 825.4 → 765.4 | nih.gov |

| Vincristine | Human Plasma | 0.5 ng/mL | 0.5 - 100 | VCR: 825.4 → 765.1 | rsc.org |

Spectroscopic Methods for Characterization and Quantification (e.g., UV-Vis Spectrophotometry)

UV-Visible spectrophotometry is a more classical but still valuable technique for the quantification of Vinca alkaloids. These compounds possess chromophores within their structure that absorb light in the UV-Vis spectrum. innovareacademics.in

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For the closely related Vincristine sulfate, characteristic absorption maxima (λmax) are observed at approximately 222, 256, and 298 nm in methanol, and at 295 nm in water. innovareacademics.in These wavelengths can be used for direct quantification in pure samples or simple formulations.

To enhance sensitivity and specificity, derivatization reactions can be employed. For example, a spectrophotometric method for Vincristine involves using 4-chloroaniline (B138754) as a coupling agent to produce a colored dye with a λmax at 455 nm. rdd.edu.iq This method demonstrated good linearity over a concentration range of 1.0–30 ppm and achieved a limit of detection (LOD) of 0.12 μg/ml. rdd.edu.iq

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Chloroaniline |

| This compound |

| 4-O-deacetylvinorelbine |

| Acetonitrile |

| Formic Acid |

| M1 metabolite |

| Methanol |

| Sodium Dichromate |

| Sulfuric Acid |

| Verapamil |

| Vinblastine |

| Vincristine |

| Vincristine Sulfate |

Advanced Purification Techniques for Research-Grade Material

The isolation and purification of this compound to a standard suitable for research purposes necessitate the use of advanced analytical techniques capable of separating this specific alkaloid from a complex mixture of structurally similar compounds. Research findings indicate that multi-step chromatographic methods are essential for achieving high purity. These methods often involve a combination of column chromatography and high-performance liquid chromatography (HPLC), sometimes followed by crystallization. google.com

The purification strategy typically begins with initial separation using column chromatography. Flash chromatography over silica (B1680970) gel has been noted as an effective technique for separating derivatives from their precursors, such as the separation of desacetylvinblastine hydrazide from 4-desacetylvinblastine. Similarly, chromatography over silica or alumina (B75360) is a documented step in the purification process for this compound itself. google.com The selection of the stationary phase (silica or alumina) and the solvent system is critical for effective separation. For related vinca alkaloids, fractionation on silica gel columns often employs a gradient of chloroform (B151607) and methanol. plos.org

Following initial purification, High-Performance Liquid Chromatography (HPLC) is the predominant technique for obtaining highly purified, research-grade this compound. google.comcapes.gov.br Preparative HPLC is specifically utilized for this purpose. Reversed-phase columns, particularly C18, are frequently employed in these separations. nih.gov Gradient elution is a common practice, typically using a mobile phase consisting of an aqueous component and an organic solvent like methanol or acetonitrile, often with an acid modifier such as formic acid to improve peak shape and resolution. researchgate.net The final step to achieve the highest purity may involve the crystallization of the compound after it has been purified by chromatography. google.com

The table below summarizes typical chromatographic conditions used in the purification and analysis of this compound and related vinca alkaloids, as derived from various research methodologies.

Interactive Data Table: Chromatographic Purification Parameters for Vinca Alkaloids

| Technique | Stationary Phase | Mobile Phase System | Compound(s) Mentioned | Source(s) |

|---|---|---|---|---|

| Preparative HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | N-Desformyl-4-desacetyl Vincristine | |

| HPLC | Silica or Alumina | Not specified | This compound | google.com |

| LC-MS/MS | C18 | Water/Methanol with 0.1% Formic Acid (Gradient) | Vincristine | researchgate.net |

| Flash Chromatography | Silica Gel | Not specified (Solvent Gradient) | 4-Desacetylvinblastine | |

| Column Chromatography | Silica Gel | Chloroform/Methanol (Gradient) | Vinblastine, Vincristine | plos.org |

| LC-MS/MS | Kinetex C18 | Acetic Acid/Formic Acid and Methanol (Gradient) | Vincristine | mdpi.com |

Future Research Directions and Unexplored Avenues for 4 Desacetyl Vincristine

Elucidation of Remaining Uncharacterized Enzymatic Steps in Biosynthesis

The biosynthesis of vinca (B1221190) alkaloids is a complex, multi-step process involving a cascade of enzymatic reactions. pnas.org While significant progress has been made in identifying the genes and enzymes responsible for many of these steps, several transformations, particularly in the later stages leading to the formation of dimeric alkaloids like vinblastine (B1199706) and vincristine (B1662923), remain uncharacterized. nih.govresearchgate.net

Future research will likely focus on identifying and characterizing the enzymes involved in the coupling of catharanthine (B190766) and vindoline (B23647), the monomeric precursors of vinblastine. pnas.org This includes the uncharacterized reactions that convert tabersonine (B1681870) to catharanthine. pnas.org Furthermore, the precise enzymatic steps leading to the formation of 4-desacetyl vincristine from its precursors are not fully elucidated. Pinpointing these enzymes is crucial for several reasons. It would provide a more complete understanding of the metabolic network within the source organism, Catharanthus roseus, and could reveal novel enzymatic mechanisms. From a biotechnological perspective, a complete enzymatic blueprint is a prerequisite for successful metabolic engineering efforts aimed at producing these valuable compounds in heterologous systems. nih.gov

Advanced Metabolic Engineering for Sustainable and Scalable Production

The low abundance of vinca alkaloids in their natural source, Catharanthus roseus, presents a significant challenge for their large-scale production. nih.govmdpi.com Metabolic engineering offers a promising solution to this bottleneck. nih.gov By introducing the biosynthetic genes into microbial hosts like yeast or bacteria, or by engineering plant cell cultures, it is possible to create sustainable and scalable production platforms. rsc.orgnih.gov

Future research in this area will focus on several key aspects. Advanced strategies in engineering plant systems are being explored to optimize host organisms for the controlled expression of the biosynthetic pathways, aiming for increased production of high-value compounds. mdpi.com The discovery of the complete set of biosynthetic genes, including those for the uncharacterized steps mentioned above, is a critical prerequisite. mdpi.com Furthermore, optimizing the expression levels of these genes, balancing metabolic fluxes, and addressing potential toxicity of intermediates to the host organism are all significant hurdles that need to be overcome. mdpi.com The development of sophisticated genetic tools and a deeper understanding of the regulatory networks governing alkaloid biosynthesis will be instrumental in achieving economically viable production of this compound and other vinca alkaloids through metabolic engineering. nih.gov

Discovery and Characterization of Novel Molecular and Cellular Targets

Future research will aim to identify and characterize these novel targets. This could involve proteomic and genomic approaches to identify proteins and pathways that are modulated by this compound. Understanding these alternative mechanisms could explain the differential activities of various vinca alkaloid analogues and potentially open up new therapeutic applications. For example, some studies suggest that vinca alkaloids can influence cellular processes beyond mitosis, such as cellular transport and signaling pathways. numberanalytics.com A deeper understanding of these off-target effects could lead to the development of more selective and potent analogues.

Design and Synthesis of Next-Generation Analogues with Tuned Molecular Properties

The chemical structure of vinca alkaloids provides a rich scaffold for synthetic modification. mdpi.com The synthesis of novel analogues of this compound with improved therapeutic properties is a major focus of ongoing research. researchgate.net These modifications aim to enhance efficacy, reduce toxicity, and overcome mechanisms of drug resistance. researchgate.net

Key areas of future research include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and evaluating the impact on its biological activity can provide valuable insights for designing more potent compounds. mdpi.com

Targeted Drug Delivery: Conjugating this compound to targeting moieties, such as antibodies or ligands for specific receptors, can enhance its delivery to cancer cells while minimizing exposure to healthy tissues.

Overcoming Drug Resistance: Designing analogues that are less susceptible to efflux pumps, a common mechanism of drug resistance, is a critical area of investigation. researchgate.net

The development of new synthetic methodologies will also play a crucial role in enabling the efficient and selective synthesis of these next-generation analogues. mdpi.com

Application in Advanced Cellular and Molecular Biology Research Models

Beyond its therapeutic applications, this compound and its analogues serve as valuable tools for basic research in cellular and molecular biology. Their well-defined mechanism of action as microtubule-disrupting agents makes them powerful probes for studying the cytoskeleton's role in a wide range of cellular processes.

Future research will likely see the expanded use of this compound in advanced research models, such as:

Three-Dimensional (3D) Cell Cultures and Organoids: These models more accurately recapitulate the in vivo environment and can provide more relevant insights into the effects of this compound on complex cellular systems.

High-Throughput Screening: Utilizing this compound in high-throughput screening assays can help identify new genes and pathways involved in cell division, cytoskeletal dynamics, and drug response.

Live-Cell Imaging: Advanced microscopy techniques can be used to visualize the dynamic effects of this compound on microtubule organization and function in real-time.

By employing these advanced research models, scientists can gain a deeper understanding of the fundamental cellular processes targeted by this compound, which could in turn inform the development of more effective cancer therapies.

Q & A

Q. What analytical methods are recommended for quantifying 4-Desacetyl Vincristine in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Method validation should include calibration curves using spiked matrices (e.g., plasma, cell lysates) to account for matrix effects. Ensure recovery rates exceed 85% and limit of quantification (LOQ) is ≤1 ng/mL. Cross-validate results with immunoassays (e.g., ELISA) to confirm specificity, especially in complex biological systems .

Q. How should researchers design in vitro experiments to assess the cytotoxicity of this compound?

Use cell lines with documented sensitivity to vinca alkaloids (e.g., leukemia cell lines such as HL-60 or solid tumor models like HeLa). Include dose-response curves (0.1–100 nM) over 24–72 hours, with paclitaxel or vincristine as positive controls. Measure viability via ATP-based assays (e.g., CellTiter-Glo) and apoptosis via Annexin V/PI staining. Normalize data to untreated controls and account for solvent effects (e.g., DMSO ≤0.1%) .

Q. What are the critical parameters for synthesizing this compound derivatives?

Optimize reaction conditions for deacetylation: use mild alkaline hydrolysis (pH 8–9) at 25–37°C to prevent degradation. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). For methosulfate derivatives, ensure stoichiometric sulfonation under anhydrous conditions and characterize solubility in aqueous buffers .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s neurotoxicity in preclinical models?

Contradictions often arise from differential susceptibility between neuronal compartments. For example, distal axons degenerate at lower concentrations (10 nM) compared to cell bodies (>100 nM) in dorsal root ganglion (DRG) models . Design compartmentalized microfluidic chambers to isolate axonal vs. somatic exposure. Use live-cell imaging (e.g., tubulin-GFP) to track microtubule dynamics and calcium imaging to assess axonal signaling cascades .

Q. What experimental strategies mitigate off-target effects in studying this compound’s mechanisms?

Employ CRISPR-Cas9 knockout models to validate target specificity (e.g., β-tubulin isoforms). Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify secondary pathways affected by subtherapeutic doses (1–5 nM). Use isothermal titration calorimetry (ITC) to measure binding affinity to tubulin versus non-target proteins (e.g., MAPs) .

Q. How should researchers address variability in pharmacokinetic data across species?

Conduct allometric scaling with at least three species (e.g., mouse, rat, dog) to predict human clearance. Account for species-specific metabolic differences: mice exhibit faster glucuronidation, while dogs show higher plasma protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for organ-specific distribution, leveraging data from radiolabeled tracer studies (¹⁴C-4-Desacetyl Vincristine) .

Methodological Challenges and Solutions

Q. What statistical approaches are optimal for analyzing dose-response data with non-linear trends?

Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and compare curves via extra sum-of-squares F-test. For heterogeneous datasets (e.g., patient-derived xenografts), apply mixed-effects models to account for inter-sample variability .

Q. How to validate the specificity of antibodies used in this compound studies?

Perform Western blotting with knockout cell lines (e.g., β-tubulin KO) and pre-incubate antibodies with excess antigen (competitive inhibition). Use immunohistochemistry (IHC) with isotype-matched controls and quantify staining intensity via H-score analysis. Cross-reference with mass spectrometry data to confirm target recognition .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s effects in manuscripts?

Follow the "ARRIVE guidelines" for preclinical studies: disclose sample sizes, randomization methods, and blinding protocols. Present raw data (e.g., scatter plots with means ± SEM) alongside statistical tests. For microscopy, include scale bars and Z-stack projections. Deposit protocols in repositories like protocols.io to enhance reproducibility .

Q. How to manage conflicting data on this compound’s efficacy in combination therapies?

Use synergy scoring models (e.g., Chou-Talalay combination index) to distinguish additive vs. synergistic effects. Replicate findings in orthotopic tumor models with bioluminescence imaging (BLI) for longitudinal monitoring. Publish negative results in open-access platforms to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.